molecular formula C14H23N3O B5627132 N-[3-(cyclohexyloxy)propyl]-4-methylpyrimidin-2-amine

N-[3-(cyclohexyloxy)propyl]-4-methylpyrimidin-2-amine

Cat. No. B5627132
M. Wt: 249.35 g/mol
InChI Key: QUWJONHZKMYOCS-UHFFFAOYSA-N
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Description

The study of N-[3-(cyclohexyloxy)propyl]-4-methylpyrimidin-2-amine falls within the domain of organic and medicinal chemistry, focusing on the synthesis, structural analysis, and functional properties of pyrimidine derivatives. These compounds have drawn significant interest for their versatile applications and functionalities in chemical syntheses and pharmaceutical development.

Synthesis Analysis

Pyrimidine derivatives have been synthesized through various methods, including solvent-free conditions and using efficient catalysts. For example, the synthesis of N-cyclohexyl-2-aryl(alkyl)-imidazo[1,2-a]pyridin-3-amine derivatives has been achieved using N,N,N′,N′‐tetrabromobenzene‐1,3‐disulfonamide and poly(N‐bromo‐N‐ethylbenzene‐1,3‐disulfonamide) as catalysts under solvent-free conditions (Ghorbani-Vaghei & Amiri, 2014).

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can be elucidated using techniques such as X-ray crystallography. For instance, the study on trans-4-(2-Amino-5-bromo-6-methylpyrimidin-4-ylamino)-1-methylcyclohexanol revealed the trans isomer structure and its intermolecular hydrogen bonding, providing insights into the spatial arrangement and electronic structure of similar compounds (Hoffman et al., 2009).

Chemical Reactions and Properties

Pyrimidine derivatives engage in a variety of chemical reactions, highlighting their reactivity and potential applications. The general synthesis of 4-aryloxy-6-methylpyrimidin-2-amines and their fragmentation under positive electrospray ionization showcases the reactive nature of these compounds and their potential for further chemical modifications (Erkin et al., 2015).

properties

IUPAC Name

N-(3-cyclohexyloxypropyl)-4-methylpyrimidin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N3O/c1-12-8-10-16-14(17-12)15-9-5-11-18-13-6-3-2-4-7-13/h8,10,13H,2-7,9,11H2,1H3,(H,15,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUWJONHZKMYOCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)NCCCOC2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(Cyclohexyloxy)propyl]-4-methylpyrimidin-2-amine

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